molecular formula C15H13BrO3 B2773939 3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 361465-18-1

3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No.: B2773939
CAS No.: 361465-18-1
M. Wt: 321.17
InChI Key: BAKPSEHMBJUBAJ-UHFFFAOYSA-N
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Description

3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13BrO3. It is characterized by the presence of a bromobenzyl group, a methoxy group, and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 3-bromobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a suitable base and solvent. The reaction proceeds via the formation of an ether linkage between the bromobenzyl group and the methoxybenzaldehyde. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide or tetrahydrofuran are often employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be used to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: 3-[(3-Bromobenzyl)oxy]-4-methoxybenzoic acid.

    Reduction: 3-[(3-Bromobenzyl)oxy]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Bromobenzyl)oxy]benzaldehyde
  • 4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde
  • 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde

Uniqueness

3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde is unique due to the specific positioning of the bromobenzyl and methoxy groups, which influence its reactivity and interactions. This structural arrangement can result in different chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

3-[(3-bromophenyl)methoxy]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-6-5-11(9-17)8-15(14)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKPSEHMBJUBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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